molecular formula C7H12O4 B1199401 2-Ethylpentanedioic acid CAS No. 617-26-5

2-Ethylpentanedioic acid

Cat. No. B1199401
CAS RN: 617-26-5
M. Wt: 160.17 g/mol
InChI Key: QHNBKRVBKPWUKG-UHFFFAOYSA-N
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Description

2-Ethylpentanoic Acid is a known metabolite and analog of valproic acid . Experimental results have shown potential acute anticonvulsant and toxic effects exhibited by 2-Ethylpentanoic Acid .


Synthesis Analysis

Structure-based virtual screening identified pentanedioic acid derivatives as a novel scaffold for farnesyltransferase inhibitors (FTIs) . Chemical modifications of the lead compounds, biological assays, and analysis of the structure–activity relationships (SAR) were conducted .


Molecular Structure Analysis

The molecular formula of 2-Ethylpentanoic acid is C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da .


Chemical Reactions Analysis

2-Methylpentanedioic acid is a metabolite of succinic acid, a citric acid cycle intermediate .


Physical And Chemical Properties Analysis

2-Ethylpentanedioic acid has a melting point of 55-57 degrees Celsius .

Scientific Research Applications

  • Synthesis and Chemical Reactions : 2-Ethylpentanedioic acid has been used in the synthesis of other chemical compounds. For example, it is prepared by the Michael reaction and used in Friedel–Crafts reactions to produce various organic acids and anhydrides (Natekar & Samant, 2010).

  • Neurological and Psychiatric Disease Models : Ethyl-Eicosapentanoic acid, a derivative, shows potential in the treatment of bipolar disorder and may have neurotrophic/neuroprotective roles. This is evidenced by increased brain levels of N-acetylaspartate, a marker of neuronal integrity, in patients treated with Ethyl-Eicosapentanoic acid (Frangou et al., 2007).

  • Physical Chemistry : Research on ethyl isocyanate (EIC) in solvents like 2-methylpentane provides insights into solute–solvent interactions and thermally induced isomerization, contributing to understanding molecular dynamics in chemistry (Levinger et al., 2003).

  • Environmental Science : Studies have been conducted on organic compounds found in atmospheric particulate matter, such as aerosol polar oxygenated compounds bearing carboxylic or hydroxyl groups. This includes research on derivatives of monoterpenes that may contribute to atmospheric aerosol burdens (Jaoui et al., 2005).

  • Extraction and Separation Processes : Research has shown the extraction of 2-methylidenebutanedioic acid using various solvents and techniques, highlighting the chemical's role in industrial applications (Günyeli et al., 2014).

  • Drug Development and Pharmacology : Derivatives of 2-Ethylpentanedioic acid are being explored for improving drug delivery to the brain. For example, studies have investigated prodrugs of 2-(Phosphonomethyl)pentanedioic Acid for enhanced brain delivery and potential application in neurological and psychiatric disorders (Nedelcovych et al., 2017).

Safety And Hazards

Safety data sheets indicate that 2-Ethylpentanedioic acid can be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-ethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNBKRVBKPWUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303256
Record name 2-ethylpentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpentanedioic acid

CAS RN

617-26-5
Record name NSC-157556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethylpentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JH Lv, XY Wei, Y Qing, YH Wang, Z Wen, Y Zhu… - Fuel, 2014 - Elsevier
Ruthenium ion-catalyzed oxidation (RICO) of Huolinguole lignite (HL) was performed to understand the structural features of macromolecular aromatic species in HL by analyzing the …
Number of citations: 59 www.sciencedirect.com
L Remusat, S Derenne, F Robert - Geochimica et Cosmochimica Acta, 2005 - Elsevier
Ruthenium tetroxide oxidation was used to examine the macromolecular insoluble organic matter (IOM) from the Orgueil and Murchison meteorites and especially to characterize the …
Number of citations: 95 www.sciencedirect.com
Y Shao - 1997 - search.proquest.com
… Alkylation Chemistry Ethylation at the o-position of 2,4-dimethyl-2-ethylpentanedioic acid dimethyl ester, 12, was investigated first, because this process consists of a single reaction and …
Number of citations: 0 search.proquest.com
T Rünzi, U Tritschler, P Roesle… - …, 2012 - ACS Publications
… 60:40 mixture of unsaturated 4-ethylpent-2-enedioic acid dimethyl ester (17) and saturated 2-ethylpentanedioic acid dimethyl ester (18) (Scheme 6; for details, see SI). This experiment …
Number of citations: 67 pubs.acs.org
L Remusat - 2005 - pastel.archives-ouvertes.fr
Les chondrites carbonées peuvent contenir jusqu'à 4% en masse de carbone, principalement présent sous la forme d'une fraction organique insoluble (MOI) enrichie en deutérium par …
Number of citations: 4 pastel.archives-ouvertes.fr
K Bera, NS Satam, INN Namboothiri - The Journal of Organic …, 2016 - ACS Publications
Enantioselective Michael addition of tertiary α-nitroesters to β-unsubstituted vinyl ketones has been carried out in the presence of an l-tert-leucine-derived squaramide as organocatalyst…
Number of citations: 16 pubs.acs.org
JO DiRaddo, EJ Miller, HA Hathaway… - … of Pharmacology and …, 2014 - ASPET
Group II and group III metabotropic glutamate (mGlu) receptors are G protein–coupled receptors (GPCRs) that inhibit adenylyl cyclase via activation of Gα i/o . The purpose of this study …
Number of citations: 36 jpet.aspetjournals.org
A Paju, T Kanger, T Pehk, R Lindmaa… - Tetrahedron …, 2003 - Elsevier
… (S)-2-Hydroxy-2-ethylpentanedioic acid (+)-diethyltartrate ester 3b as a colourless oil (26 mg, 7%). H NMR (500 MHz CDCl 3 ): δ 0.91 (t, J=7.4 Hz, 3H, 2-Et Me), 1.27 (t, J=7.2 Hz, 3H, 4′…
Number of citations: 31 www.sciencedirect.com

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